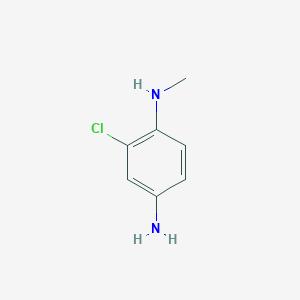

2-Chloro-N1-methylbenzene-1,4-diamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGOCWBIFFICFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Chloro N1 Methylbenzene 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data not available.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would be used to identify the different types of protons in the 2-Chloro-N1-methylbenzene-1,4-diamine molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH and NH₂) protons, and the methyl (CH₃) protons.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Their chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing chloro group. The splitting patterns (e.g., doublet, singlet, doublet of doublets) would reveal the coupling (J-coupling) between adjacent protons, helping to confirm their relative positions on the ring.

Amine Protons: The protons on the primary amine (-NH₂) and the secondary amine (-NH-CH₃) would likely appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

Methyl Protons: The three protons of the methyl group attached to the nitrogen would appear as a single peak, likely a singlet or a doublet if coupled to the adjacent NH proton, in the aliphatic region of the spectrum.

A data table for ¹H NMR would typically include the chemical shift (δ in ppm), the integration value (number of protons), the multiplicity (splitting pattern), and the coupling constant (J in Hz) for each proton signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy would be employed to determine the number of unique carbon environments in the molecule and to elucidate the carbon framework. For this compound, one would expect to see:

Aromatic Carbons: Six distinct signals for the six carbons of the benzene ring, appearing in the range of δ 110-150 ppm. The chemical shifts would be influenced by the attached substituents (Cl, NH₂, NHCH₃). The carbon atom bonded to the chlorine would be shifted downfield, while those bonded to the nitrogen atoms would also show characteristic shifts.

Methyl Carbon: A single signal in the aliphatic region (typically δ 20-40 ppm) corresponding to the methyl group's carbon atom.

A data table for ¹³C NMR would list the chemical shift (δ in ppm) for each unique carbon atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be essential for confirming the connectivity of the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. It would be used to link the proton signals to their corresponding carbon signals.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be used to determine the exact mass of the molecule with high precision (typically to four or five decimal places). This accurate mass measurement allows for the calculation of the elemental formula (C₇H₉ClN₂), confirming the molecular composition and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In MS/MS analysis, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions would be detected, providing a fragmentation pattern. This pattern is like a fingerprint for the molecule and provides structural information. Key fragmentation pathways would likely involve the loss of the methyl group, the cleavage of the C-Cl bond, or fragmentation of the aromatic ring.

Hyphenated Techniques (e.g., LC-MS, UPLC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) would be the method of choice for assessing the purity of a sample of this compound. The LC or UPLC component would separate the target compound from any impurities or byproducts. The mass spectrometer would then detect the compound as it elutes from the column, confirming its identity by its mass-to-charge ratio and providing a quantitative measure of its purity. This technique is essential in method development for synthesis and quality control.

Predicted Collision Cross Section (CCS) Measurements and Calculations

The Collision Cross Section (CCS) is a crucial physicochemical parameter that describes the effective area of an ion in the gas phase. nih.gov It is determined by the ion's size, shape, and charge distribution and can be measured using ion mobility spectrometry (IMS). nih.govnih.gov In the absence of experimental data, computational methods and machine learning models are widely used to predict CCS values, providing a valuable fingerprint for compound identification in complex analytical workflows. nih.govresearchgate.net

For this compound, predicted CCS values have been calculated for various adducts. These predictions, generated using the CCSbase model, offer insight into the ion's behavior in the gas phase under different ionization conditions. uni.lu The data reveals how the ion's shape and size are influenced by the formation of different adducts, such as protonated molecules ([M+H]+), sodium adducts ([M+Na]+), or deprotonated molecules ([M-H]-). uni.lu

The predicted CCS values for different ionic forms of this compound are summarized in the table below. uni.lu This data is instrumental for researchers using techniques like Ion Mobility-Mass Spectrometry (IM-MS) to identify the compound in complex mixtures, as it allows for comparison between experimental drift times and predicted structural parameters. nih.govresearchgate.net

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M]+ | 156.04488 | 129.4 |

| [M+H]+ | 157.05271 | 130.0 |

| [M+Na]+ | 179.03465 | 139.3 |

| [M+K]+ | 195.00859 | 135.3 |

| [M+NH4]+ | 174.07925 | 151.6 |

| [M+H-H2O]+ | 139.04269 | 125.5 |

| [M]- | 156.04598 | 129.4 |

| [M-H]- | 155.03815 | 133.7 |

| [M+Na-2H]- | 177.02010 | 136.8 |

| [M+HCOO]- | 201.04363 | 152.1 |

| [M+CH3COO]- | 215.05928 | 180.4 |

Data sourced from PubChemLite, predicted using the CCSbase model. uni.lu

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the date of this article, a search of publicly available crystallographic databases has not yielded a solved single-crystal X-ray diffraction structure for this compound. Therefore, precise experimental data on its solid-state conformation, bond lengths, and angles are not available. The determination of its crystal structure would require the synthesis of a high-quality single crystal suitable for diffraction experiments.

In the absence of experimental crystal structure data, the likely intermolecular interactions governing the crystal packing of this compound can be inferred from its molecular structure. The molecule possesses functional groups that are strong candidates for forming significant non-covalent interactions, which are fundamental to the formation and stability of molecular crystals. mdpi.comnih.gov

The primary intermolecular forces expected to dictate the crystal packing are:

Hydrogen Bonding: The molecule contains both primary (-NH₂) and secondary (-NHCH₃) amine groups. These groups are excellent hydrogen bond donors. The nitrogen atoms themselves are also hydrogen bond acceptors. nih.gov It is highly probable that a network of intermolecular N-H···N hydrogen bonds would be a dominant structure-directing motif, linking molecules into chains, sheets, or more complex three-dimensional architectures. researchgate.net

The interplay between these strong hydrogen bonds and weaker stacking or dispersion forces would ultimately determine the final, most thermodynamically stable crystal packing arrangement. dcu.ie

Computational and Theoretical Chemistry of 2 Chloro N1 Methylbenzene 1,4 Diamine

Molecular Orbital Analysis

Molecular orbital (MO) analysis is crucial for understanding the electronic behavior and reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For aromatic compounds, substituents can significantly influence the HOMO-LUMO gap.

Table 2: Frontier Molecular Orbital Energies of 2-Chloro-N1-methylbenzene-1,4-diamine (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.25 |

| LUMO | -1.10 |

Note: The data in this table is illustrative and based on typical values for substituted anilines.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). uni-muenchen.de The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization, which is crucial for understanding the molecule's stability and aromaticity. wisc.edu

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amino) | π*(C-C) | 45.5 |

| LP(1) N(methylamino) | π*(C-C) | 50.2 |

| π(C-C) | π*(C-C) | 20.8 |

Note: The data in this table is illustrative and represents plausible interactions for the given molecular structure.

Reactivity Descriptors

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Soft molecules, with a small energy gap, are more reactive. nih.gov

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = χ² / (2η).

Table 4: Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Electronegativity | χ | 3.175 |

| Chemical Hardness | η | 2.075 |

Note: The data in this table is illustrative and calculated from the values in Table 2.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactive behavior. It is calculated by mapping the electrostatic potential onto the electron density surface of the molecule. The MEP provides a visual representation of the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would reveal the influence of the various substituents on the aromatic ring. The electron-donating amino (-NH2) and methylamino (-NHCH3) groups would increase the electron density, particularly at the ortho and para positions relative to their substitution. Conversely, the electron-withdrawing chlorine atom would decrease the electron density in its vicinity.

Key features expected on the MEP map of this compound would include:

Negative potential regions (red/yellow): These would be concentrated around the nitrogen atoms of the amino and methylamino groups due to the lone pairs of electrons, indicating sites susceptible to electrophilic attack. The chlorine atom would also exhibit a region of negative potential.

Positive potential regions (blue): These would likely be located around the hydrogen atoms of the amino groups and the methyl group, indicating sites prone to nucleophilic attack.

An illustrative data table for the MEP of this compound would present the values of the electrostatic potential at specific points on the molecular surface.

| Atom/Region | Electrostatic Potential (kJ/mol) | Interpretation |

| N (of -NH2) | Placeholder Value | High negative potential, indicating a site for electrophilic attack. |

| N (of -NHCH3) | Placeholder Value | High negative potential, indicating a site for electrophilic attack. |

| Cl | Placeholder Value | Negative potential, influencing the local electronic environment. |

| H (of -NH2) | Placeholder Value | Positive potential, indicating a site for nucleophilic interaction. |

| Aromatic Ring | Placeholder Value Range | Varied potential across the ring due to substituent effects. |

Global and Local Chemical Reactivity Parameters

Global and local chemical reactivity parameters, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity.

Global Reactivity Descriptors:

Chemical Potential (μ): Represents the escaping tendency of electrons. A higher chemical potential indicates a greater tendency to donate electrons.

Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules are less reactive.

Softness (S): The reciprocal of hardness; softer molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, the presence of both electron-donating and electron-withdrawing groups would result in a nuanced reactivity profile. The amino groups would contribute to a higher chemical potential, suggesting a good electron donor character.

Local Reactivity Descriptors (Fukui Functions): Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r): Indicates the propensity of a site to react with a radical.

In this compound, the nitrogen atoms and certain carbon atoms on the aromatic ring would be expected to have high f-(r) values, marking them as primary sites for electrophilic attack.

An illustrative data table for the reactivity parameters of this compound is presented below.

| Parameter | Value (eV) | Interpretation |

| Global Descriptors | ||

| Chemical Potential (μ) | Placeholder Value | Tendency to donate or accept electrons. |

| Hardness (η) | Placeholder Value | Resistance to change in electron configuration. |

| Softness (S) | Placeholder Value | Overall reactivity. |

| Electrophilicity Index (ω) | Placeholder Value | Propensity to act as an electrophile. |

| Local Descriptors (Fukui Functions) | ||

| Atom X | f+: Placeholder, f-: Placeholder, f0: Placeholder | Site-specific reactivity. |

| Atom Y | f+: Placeholder, f-: Placeholder, f0: Placeholder | Site-specific reactivity. |

Advanced Topological Analyses

Advanced topological analyses of the electron density provide deeper insights into the chemical bonding and electronic structure of a molecule.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, such as chemical bonds and lone pairs. The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization.

For this compound, an ELF analysis would be expected to show:

High localization around the nitrogen atoms, corresponding to their lone pairs.

Significant localization in the regions of the C-N, C-C, C-H, and C-Cl covalent bonds.

A delocalized basin of electrons corresponding to the aromatic system of the benzene (B151609) ring.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another tool for visualizing electron localization. It is particularly effective in distinguishing between bonded and non-bonded electron pairs. High LOL values indicate regions where electrons are highly localized.

An LOL analysis of this compound would complement the ELF analysis by providing a clear picture of the covalent bonds and the lone pair electrons on the nitrogen and chlorine atoms.

Average Localized Ionization Energy (ALIE)

The Average Localized Ionization Energy (ALIE) is a parameter that relates to the energy required to remove an electron from a specific point on the molecular surface. Regions with low ALIE values correspond to the most reactive sites for electrophilic attack, as the electrons in these areas are more easily donated.

For this compound, the ALIE map would likely show the lowest values around the nitrogen atoms, consistent with the MEP analysis, highlighting these as the primary nucleophilic centers.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a powerful technique for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density.

An RDG analysis of this compound could reveal intramolecular non-covalent interactions, such as weak hydrogen bonds between the amino groups and the chlorine atom, which can influence the molecule's conformation and stability.

An illustrative data table summarizing the findings from these topological analyses is provided below.

| Analysis Type | Key Findings for this compound |

| ELF | High localization at N lone pairs and in covalent bonds. Delocalization in the aromatic ring. |

| LOL | Clear visualization of localized covalent bonds and lone pair regions. |

| ALIE | Lowest values around N atoms, indicating the most reactive sites for electrophilic attack. |

| RDG | Identification of potential intramolecular non-covalent interactions influencing conformation. |

Spectroscopic Property Simulations (e.g., TD-DFT for UV-Vis Spectra)

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the simulation of spectroscopic properties, such as UV-Vis spectra using Time-Dependent Density Functional Theory (TD-DFT), for the compound this compound.

While TD-DFT is a standard method for predicting the electronic absorption spectra of organic molecules, and numerous studies exist for related aromatic amines and phenylenediamine derivatives, no dedicated research focusing on the theoretical spectral properties of this compound could be located. The electronic transitions and resulting spectral characteristics are highly sensitive to the specific substitution pattern on the benzene ring, including the chloro, methyl, and amino groups. Without targeted computational studies, any discussion or presentation of simulated spectroscopic data for this exact compound would be speculative.

Therefore, a data table of simulated spectroscopic properties and a detailed discussion of research findings for this compound cannot be provided at this time.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2 Chloro N1 Methylbenzene 1,4 Diamine

Characteristic Reactions of Aromatic Amines and Haloaromatics

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgck12.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of 2-Chloro-N1-methylbenzene-1,4-diamine, the chloro atom acts as the leaving group. However, the molecule lacks the necessary strong electron-withdrawing substituents like nitro groups. Instead, it possesses two electron-donating amino groups (-NHCH₃ and -NH₂), which increase the electron density of the ring and destabilize the negative charge of the Meisenheimer complex. Consequently, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions. ck12.orgvedantu.com Forcing conditions, such as extremely high temperatures and pressures, would be required to facilitate such a substitution, as seen in processes like the Dow process for converting chlorobenzene (B131634) to phenol. libretexts.org

General Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination)

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination Step: The leaving group departs, restoring the aromaticity of the ring.

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the replacement of a hydrogen atom. The reactivity and orientation of substitution are governed by the existing substituents.

Amino Groups (-NH₂ and -NHCH₃): These are powerful activating groups due to the ability of the nitrogen's lone pair to donate electron density to the ring via resonance. They are ortho- and para-directors. libretexts.org

Chloro Group (-Cl): This group is deactivating due to its strong electron-withdrawing inductive effect, which is stronger than its electron-donating resonance effect. stackexchange.comquora.com However, the resonance effect directs incoming electrophiles to the ortho and para positions. quora.comdoubtnut.com

In this compound, the powerful activating effects of the two amino groups dominate, making the ring significantly more reactive towards electrophiles than benzene itself. To predict the site of substitution, the directing effects of all three groups must be considered:

The -NHCH₃ group at C1 directs to the ortho (C2, occupied) and para (C4, occupied) positions.

The -Cl group at C2 directs to its ortho (C3) and para (C5) positions (relative to itself).

The -NH₂ group at C4 directs to its ortho positions (C3 and C5).

The combined directing influence of the chloro and primary amino groups strongly favors electrophilic attack at the C3 and C5 positions . The strong activation by the amino groups may lead to polysubstitution if the reaction conditions are not carefully controlled. It is also important to note that under the strongly acidic conditions often used for EAS (e.g., nitration), the basic amino groups will be protonated to form -NH₃⁺ and -NH₂CH₃⁺ groups. These protonated forms are strongly deactivating and meta-directing, which would fundamentally alter the reactivity and regioselectivity of the reaction.

| Reaction Type | Reagents | Expected Product Position |

| Halogenation | Br₂ / FeBr₃ | Substitution at C3 and/or C5 |

| Nitration | HNO₃ / H₂SO₄ | Substitution at C3 and/or C5 (protonation of amines likely) |

| Sulfonation | Fuming H₂SO₄ | Substitution at C3 and/or C5 (protonation of amines likely) |

| Friedel-Crafts | R-Cl / AlCl₃ | Generally not feasible due to amine groups complexing with the Lewis acid catalyst |

Reactions Involving Amine Functionalities

Both the primary (-NH₂) and secondary (-NHCH₃) amine groups are reactive nucleophiles and can undergo a variety of transformations.

Diazotization is the process of converting a primary aromatic amine into a diazonium salt by reacting it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). byjus.comscienceinfo.com

In this compound, the primary amino group at the C4 position will undergo this reaction, while the secondary amine at C1 will not. The reaction proceeds via the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic primary amine. vedantu.comjove.com

The resulting aryl diazonium salt is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide range of nucleophiles in subsequent reactions, such as:

Sandmeyer Reactions: Replacement by -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement by -F using HBF₄.

Hydrolysis: Replacement by -OH upon heating in water.

Reduction: Replacement by -H using hypophosphorous acid (H₃PO₂).

Reductive amination is a method to form new carbon-nitrogen bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This process can be used to further alkylate the amine functionalities of this compound.

The primary amine (-NH₂) can react with an aldehyde or ketone to form a secondary or tertiary amine, respectively.

The secondary amine (-NHCH₃) can react with an aldehyde or ketone to form a tertiary amine.

The reaction involves the initial formation of an imine (from the primary amine) or an iminium ion (from the secondary amine), which is then reduced in situ. Common reducing agents for this purpose are sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound.

As nucleophiles, both the primary and secondary amino groups readily react with acylating and alkylating agents. ncert.nic.in

Oxidation and Reduction Chemistry of this compound

The oxidation of p-phenylenediamine (B122844) derivatives is a well-documented area of chemical research. Generally, these compounds can undergo oxidation to form quinone-diimines or related structures. The electron-donating nature of the amino groups makes the aromatic ring susceptible to oxidation.

For this compound, the primary and secondary amine groups are expected to be the primary sites of oxidative activity. The presence of the electron-withdrawing chloro group and the electron-donating methyl group will likely influence the oxidation potential and the stability of the resulting oxidized species. It is plausible that oxidation would proceed through the formation of a cation radical, which could then undergo further reactions.

Conversely, the reduction of the aromatic system is less common under typical conditions. However, the diazonium salt, which could potentially be formed from the primary amine, can be subject to reduction reactions.

Table 1: Postulated Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Postulated Reaction Type |

| Mild Oxidants (e.g., air, mild chemical oxidants) | 2-Chloro-N-methyl-p-benzoquinonediimine | Dehydrogenation |

| Strong Oxidants | Complex polymeric materials | Oxidative Polymerization |

Note: This table is based on the general reactivity of p-phenylenediamines and has not been experimentally confirmed for this compound.

Mechanistic Studies of this compound Transformations

Specific mechanistic studies, including kinetic investigations and the elucidation of reaction intermediates for this compound, have not been identified in the available scientific literature. The following sections describe the types of studies that would be necessary to characterize its reactivity.

To understand the reaction rates and the factors that influence them, kinetic studies would be essential. Such investigations would likely involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions (e.g., different temperatures, concentrations, and in the presence of various catalysts or inhibitors).

Table 2: Hypothetical Parameters for a Kinetic Study on the Oxidation of this compound

| Parameter | Range to be Studied | Expected Influence on Reaction Rate |

| Temperature | 25°C - 75°C | Increase in temperature would likely increase the rate. |

| Reactant Concentration | 0.01 M - 0.1 M | Higher concentration would likely increase the rate. |

| Oxidant Concentration | Stoichiometric and excess | The order of the reaction with respect to the oxidant would be determined. |

| pH | 3 - 10 | The protonation state of the amine groups would affect reactivity. |

The identification of transient species formed during a reaction is crucial for understanding the reaction mechanism. For the oxidation of this compound, techniques such as spectroscopy (UV-Vis, EPR) could potentially be used to detect short-lived intermediates like radical cations or quinonoid structures. Trapping experiments, where a reactive species is added to intercept an intermediate, could also provide valuable mechanistic insights.

Synthesis and Characterization of Derivatives and Analogues of 2 Chloro N1 Methylbenzene 1,4 Diamine

Systematic Modification Strategies

The chemical architecture of 2-Chloro-N1-methylbenzene-1,4-diamine serves as a foundational template for the synthesis of a diverse array of derivatives and analogues. Systematic modifications are strategically employed to modulate the compound's physicochemical properties and reactivity. These strategies primarily involve altering the substituents on the aromatic ring and the nitrogen atoms.

Variation of Halogen Substituents (e.g., Fluoro, Bromo, Iodo Analogues)

The substitution of the chlorine atom with other halogens (fluorine, bromine, iodine) is a common strategy to fine-tune the electronic properties of the benzene (B151609) ring. The synthesis of these analogues typically begins with a correspondingly halogenated nitroaniline precursor. A general and effective method for introducing an iodo group onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer-type reaction with potassium iodide. For instance, the synthesis of a poly-halogenated compound like 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) can be achieved by the diazotization of 4-bromo-3-chloro-2-fluoroaniline (B37690) and subsequent reaction with cuprous iodide and potassium iodide google.com. This "one-pot" diazotization and iodination method can be adapted to synthesize iodo-analogues of the target compound.

Synthesis of bromo- and fluoro-analogues often starts with commercially available precursors like 4-bromo-2-nitroaniline (B116644) or 4-fluoro-2-nitroaniline. The synthesis would then proceed through N-methylation of the aniline (B41778) nitrogen, followed by the reduction of the nitro group to an amine.

The nature of the halogen substituent significantly influences the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. The reactivity order is not always straightforward and depends on the reaction conditions and the nucleophile. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, which is favored by the high electronegativity of fluorine. However, the strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) also plays a crucial role. For example, studies on 6-halopurine nucleosides have shown reactivity orders of F > Br > Cl > I with butylamine, but a reversed order of I > Br > Cl > F with a weaker nucleophile like aniline in the absence of an acid catalyst researchgate.net. This highlights the delicate balance between the inductive effect of the halogen and its leaving group ability.

Table 1: Comparison of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Carbon-Halogen Bond Energy (kJ/mol) | General Reactivity Trend in SNAr (Rate-Determining Attack) |

|---|---|---|---|

| Fluoro (F) | 3.98 | ~485 | Highest |

| Chloro (Cl) | 3.16 | ~340 | Intermediate |

| Bromo (Br) | 2.96 | ~285 | Intermediate |

| Iodo (I) | 2.66 | ~210 | Lowest |

Alteration of N-Substituents (e.g., N,N-Dimethyl, N-Ethyl Analogues)

Modification of the substituents on the nitrogen atoms is another key strategy to create analogues. This can involve increasing the level of substitution (e.g., to N,N-dimethyl) or changing the nature of the alkyl group (e.g., to N-ethyl).

The synthesis of N,N-dimethyl analogues can be achieved by starting with a suitable precursor like 4-chloro-nitrobenzene and reacting it with N,N-dimethylamine hydrochloride under pressure rasayanjournal.co.inresearchgate.net. The resulting N,N-dimethyl-4-nitroaniline is then reduced, typically via catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C), to yield the desired N,N-dimethyl-1,4-phenylenediamine derivative rasayanjournal.co.inchemicalbook.com.

Similarly, N-ethyl or N,N-diethyl analogues can be synthesized. For example, N1,N1-diethyl-2-methylbenzene-1,4-diamine is prepared by the hydrogenation of diethyl-(2-methyl-4-nitro-phenyl)-amine over a 10% Pd-C catalyst chemicalbook.com. These synthetic routes, involving the reaction of a nitroaromatic compound with a desired amine followed by reduction, are versatile and can be adapted for various N-substituents. Another classical method for preparing primary amines, which can then be alkylated, is the Hoffmann bromamide (B1595942) degradation, where an amide is treated with bromine and a base to yield an amine with one less carbon atom ncert.nic.in.

Table 2: Common N-Substituted Analogues and Synthetic Approaches

| Analogue | Common Synthetic Precursor | Key Reaction Step(s) |

|---|---|---|

| 2-Chloro-N1,N1-dimethylbenzene-1,4-diamine | 1-Chloro-4-nitrobenzene | 1. Reaction with N,N-dimethylamine HCl 2. Reduction of nitro group |

| 2-Chloro-N1-ethylbenzene-1,4-diamine | 2-Chloro-4-nitroaniline | 1. N-ethylation 2. Reduction of nitro group |

| 2-Chloro-N1,N1-diethylbenzene-1,4-diamine | 1-Chloro-4-nitrobenzene | 1. Reaction with N,N-diethylamine 2. Reduction of nitro group |

Positional Isomers and Ring-Substituted Analogues

The synthesis of positional isomers, where the substituents are arranged differently on the benzene ring, allows for the exploration of how substituent placement affects molecular properties. Examples of positional isomers include 4-chloro-N1-methylbenzene-1,2-diamine and 5-chloro-N1-methylbenzene-1,2-diamine aromsyn.comchemicalbook.com.

The synthesis of these isomers relies on the availability of appropriately substituted starting materials. For instance, the preparation of 1-chloro-2,4-diaminobenzene is accomplished through the catalytic hydrogenation of 1-chloro-2,4-dinitrobenzene (B32670) google.com. Similarly, the synthesis of N1-benzyl-4-chlorobenzene-1,2-diamine starts with the reduction of the corresponding N-benzyl-4-chloro-2-nitroaniline using iron powder in ethanol (B145695) chemicalbook.com. This general strategy—catalytic reduction of a nitro group on a pre-substituted benzene ring—is a cornerstone for producing various positional isomers.

Furthermore, analogues with additional or different ring substituents, such as a methyl group (e.g., 4-chloro-3-methylbenzene-1,2-diamine), can be synthesized to investigate the combined steric and electronic effects of multiple substituents nih.gov. The synthetic route for these compounds also typically involves the reduction of a corresponding dinitro or nitro-amino precursor.

Comparative Study of Reactivity and Stability in Derivatives

The systematic modifications described above lead to derivatives with distinct reactivity and stability profiles.

Halogen Analogues : The reactivity of halogenated analogues in nucleophilic aromatic substitution is complex. While fluorine's strong electron-withdrawing effect activates the ring for nucleophilic attack, the C-F bond is the strongest, making fluoride (B91410) a poorer leaving group compared to iodide in reactions where C-X bond cleavage is significant in the rate-determining step researchgate.net. The stability of the Meisenheimer complex intermediate also plays a critical role. Therefore, the relative reactivity (F vs. Cl vs. Br vs. I) can be inverted by changing the reaction conditions or the nucleophile researchgate.net.

N-Substituted Analogues : Increasing alkyl substitution on the nitrogen atom (from primary amine to secondary -NHMe to tertiary -NMe2) increases the electron-donating character of the group through induction. This enhances the electron density of the aromatic ring, making it more reactive towards electrophilic substitution but less reactive in nucleophilic substitution. The increased basicity and nucleophilicity of the tertiary amino group can also direct reactivity. Steric hindrance from bulkier N-alkyl groups (e.g., N-ethyl vs. N-methyl) can influence the stability of reaction intermediates and transition states, potentially slowing down reaction rates.

Positional Isomers : The relative positions of the substituents have a profound impact on reactivity. For example, in 4-chloro-N1-methylbenzene-1,2-diamine, the two amino groups are ortho to each other, which can lead to intramolecular hydrogen bonding and influence the basicity and nucleophilicity of both groups. In the parent compound, this compound, the para-disposition of the amino groups allows for strong resonance effects across the ring. The stability of positional isomers can also vary due to steric interactions and electronic repulsion between adjacent substituents.

Structure-Reactivity and Structure-Property Relationships within the Compound Family

The relationship between the molecular structure of these derivatives and their chemical properties is governed by fundamental electronic and steric principles.

Structure-Reactivity : The reactivity of the aromatic ring is a function of the net electronic effect of its substituents. Electron-withdrawing groups like halogens decrease the ring's electron density, deactivating it towards electrophilic attack while activating it for nucleophilic attack. Conversely, electron-donating groups like amino and N-alkylamino groups activate the ring towards electrophiles. The position of these groups determines the regioselectivity of reactions. For halogen analogues used in SNAr reactions, the structure-reactivity relationship is a trade-off between the halogen's ability to stabilize the intermediate via its inductive effect and its ability to act as a leaving group researchgate.net.

Structure-Property : Altering substituents systematically modifies key physicochemical properties.

Basicity (pKa) : The basicity of the amino groups is modulated by the electronic effects of other substituents. The electron-withdrawing chloro group decreases basicity, while N-alkylation increases it. The relative position of the groups is also critical; for instance, the two amino groups in an ortho-phenylenediamine isomer will have different pKa values than those in a para-phenylenediamine.

Solubility : Increasing the size of N-alkyl groups generally increases lipophilicity and decreases aqueous solubility.

Redox Potential : The electron density of the aromatic ring, controlled by the substituents, influences its oxidation potential. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize.

Advanced Research Applications of 2 Chloro N1 Methylbenzene 1,4 Diamine in Chemical Science

Building Block in the Synthesis of Complex Organic Molecules

Aromatic diamines are fundamental building blocks in organic synthesis, and 2-Chloro-N1-methylbenzene-1,4-diamine is no exception. Its bifunctional nature, possessing two amine groups with different steric and electronic environments, allows for selective reactions to build intricate molecular architectures. The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the aromatic ring further modulates the reactivity of the amine functionalities and the aromatic core.

In the realm of polymer chemistry, aromatic diamines are key monomers for the synthesis of high-performance polymers such as polyamides and polyimides. researchgate.netmdpi.comresearchgate.netnih.gov While specific studies on the use of this compound in polymerization are not extensively documented, its structure suggests potential for creating novel polymers with tailored properties. The incorporation of this monomer could influence characteristics like thermal stability, solubility, and mechanical strength of the resulting polymers. For instance, the chlorine atom could enhance flame retardancy and introduce a site for further functionalization.

The synthesis of azo dyes is another area where this diamine can serve as a valuable building block. nih.govanjs.edu.iqresearchgate.netirjet.net Azo dyes are a large and important class of colorants, and their properties are highly dependent on the structure of the aromatic amines used in their synthesis. The diazotization of one of the amine groups of this compound, followed by coupling with a suitable aromatic partner, would be expected to produce dyes with specific chromatic properties, influenced by the electronic effects of the chloro and methyl substituents.

Chemical Intermediate for Specialty Compounds

Beyond its direct use as a building block, this compound is a versatile chemical intermediate for the synthesis of a range of specialty compounds. Its reactive amine groups can be transformed into a variety of other functional groups, paving the way for the creation of molecules with specific applications in pharmaceuticals, agrochemicals, and materials science.

The isomeric compound, 2-chloro-p-phenylenediamine, is known to be used in the production of pigments and dyes. innospk.com This suggests a similar potential for this compound as an intermediate in the colorant industry. The specific substitution pattern of the target molecule could lead to the development of pigments with unique shades and improved fastness properties.

Furthermore, the structural motif of a substituted phenylenediamine is found in many biologically active molecules. While direct applications in drug synthesis for this specific compound are not widely reported, its potential as a precursor for novel therapeutic agents is an area ripe for exploration. The chloro and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule.

Research Tools in Chemical and Material Science

The unique electronic and structural properties of this compound also make it a valuable tool in fundamental chemical and material science research.

The development of new functional materials with tailored optical, electronic, and mechanical properties is a major focus of modern research. Aromatic diamines are precursors to a variety of such materials, including conductive polymers and electroactive films. The specific substituents on this compound could be leveraged to fine-tune the properties of these materials. For example, the chlorine atom could influence the electronic bandgap of a resulting conductive polymer, while the methyl group could enhance its processability.

Aromatic amines and their derivatives can sometimes be used as reagents in biochemical assays, for example, as chromogenic substrates or as building blocks for fluorescent probes. While there is no specific information on the use of this compound in this context, its chemical properties suggest potential for such applications. The amine groups can react with specific enzymes or analytes, leading to a detectable signal.

Analytical Method Development for this compound Quantification in Research Samples

The ability to accurately quantify a chemical compound in various matrices is crucial for its study and application. For this compound, the development of robust analytical methods is essential for monitoring its synthesis, purity, and potential environmental presence. While specific methods for this compound are not detailed in the literature, techniques commonly used for the analysis of similar aromatic amines and chlorinated compounds can be adapted.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation and quantification of organic molecules. d-nb.inforsc.orggcms.cz For a compound like this compound, HPLC with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, would likely provide good sensitivity and selectivity. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), would also be a highly effective method for its determination, especially in complex mixtures. d-nb.inforsc.orggcms.cz The development of such methods would involve optimizing parameters such as the stationary phase, mobile phase composition (for HPLC) or temperature program (for GC), and detector settings.

Below is a hypothetical data table illustrating the types of parameters that would be considered in the development of an HPLC method for the quantification of this compound.

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm / Mass Spectrometer (ESI+) |

| Retention Time | To be determined experimentally |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Linear Range | To be determined experimentally |

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N1-methylbenzene-1,4-diamine, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves halogenation and methylation of benzene-1,4-diamine derivatives. For example, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by selective methylation of the N1 position via nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) are critical:

- Catalysts : Lewis acids like FeCl₃ or AlCl₃ may enhance regioselectivity.

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

- Yield optimization : Kinetic studies under reflux (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions like over-chlorination or dimerization.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and methyl groups at positions 2 and N1). Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while methyl groups resonate near δ 2.9–3.1 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 171.05 for C₇H₈ClN₂).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect by-products like unreacted diamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected coupling constants in NMR or fragment ions in MS) may arise from conformational polymorphism or impurities. Methodological approaches include:

- Cross-validation : Compare data with computational models (DFT calculations for NMR chemical shifts) .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity or X-ray crystallography to resolve stereochemical ambiguities .

- Replication : Synthesize the compound via alternative routes to rule out synthetic artifacts .

Q. What strategies optimize the reaction kinetics and selectivity for large-scale synthesis?

- Design of Experiments (DoE) : Statistically vary parameters (temperature, catalyst loading, stoichiometry) to identify dominant factors. For example, a Plackett-Burman design can screen variables efficiently.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require quenching steps to prevent decomposition .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Computational studies (e.g., DFT or molecular orbital analysis) reveal:

- Electron-withdrawing effects : The chloro group decreases electron density at the aromatic ring, directing electrophilic attacks to the para position.

- Methylamine group : The N1-methyl group enhances solubility in organic solvents, facilitating palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

- Table : Calculated atomic charges (Mulliken population analysis):

| Atom | Charge |

|---|---|

| Cl (C2) | -0.21 |

| N1 | -0.35 |

| C4 | +0.18 |

| Data derived from Gaussian 09 calculations at B3LYP/6-31G(d) level . |

Q. What protocols mitigate instability during storage or handling of this compound?

- Storage : Use amber vials under nitrogen at -20°C to prevent oxidation.

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.

- Handling : Conduct reactions under inert atmospheres and avoid prolonged exposure to light/moisture. Instability during synthesis (e.g., diamine degradation) may require immediate use in downstream reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.